![molecular formula C12H23ClN2O2 B8194316 tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride](/img/structure/B8194316.png)
tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride
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Overview
Description
Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride typically involves the reaction of octahydrocyclopenta[c]pyrrol-5-ylamine with tert-butyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with specific molecular targets and pathways involved in biological processes.
Comparison with Similar Compounds
Benzyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride
Methyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride
Ethyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride
Uniqueness: Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to its methyl and ethyl counterparts.
Properties
IUPAC Name |
tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQCUHROOGYHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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